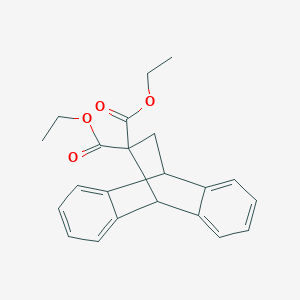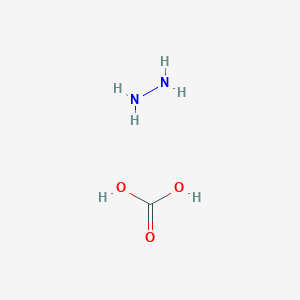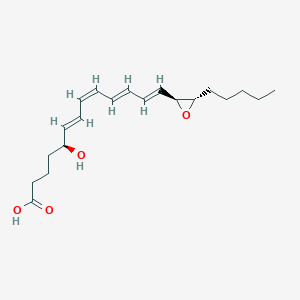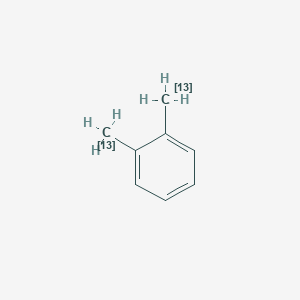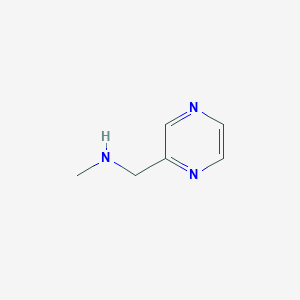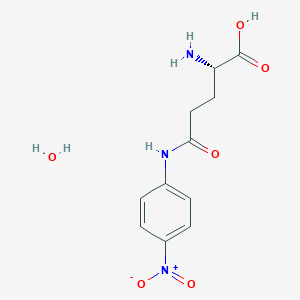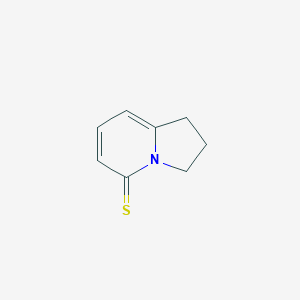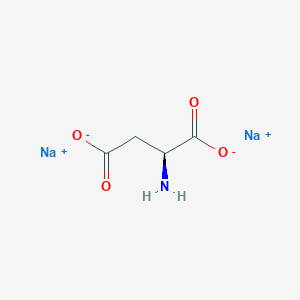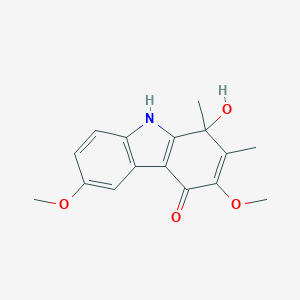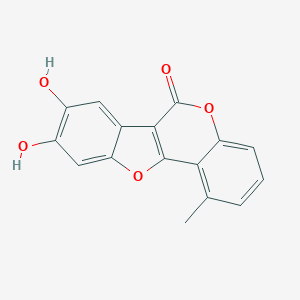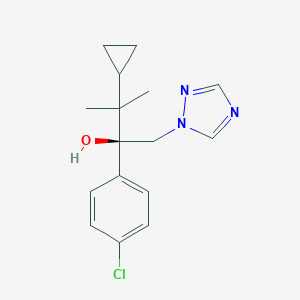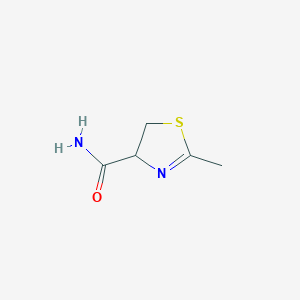
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in scientific research.
Mechanism Of Action
The mechanism of action of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is not well understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) are still being studied. However, it is believed to have antioxidant, anti-inflammatory, and anti-cancer properties. It is also believed to have potential applications in the treatment of various diseases, including diabetes, neurodegenerative diseases, and cardiovascular diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) in lab experiments include its unique properties, which make it suitable for use in various scientific research applications. However, its limitations include its potential toxicity, which requires careful handling and disposal.
Future Directions
There are many future directions for the research and development of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI). These include the development of new compounds based on this chemical, the study of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to understand the potential risks associated with its use and to develop safe handling and disposal protocols.
Synthesis Methods
The synthesis of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) can be achieved through a series of chemical reactions. The first step involves the reaction of thiosemicarbazide with acetic anhydride to form 4-amino-3-methyl-5-mercapto-1,2,4-triazole. This compound is then reacted with ethyl acetoacetate to form 4-thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI).
Scientific Research Applications
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) has various scientific research applications. It is used in the synthesis of other chemical compounds that are used in the development of drugs, agrochemicals, and other industrial products. It is also used in the development of new materials and catalysts.
properties
CAS RN |
116077-29-3 |
|---|---|
Product Name |
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) |
Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.2 g/mol |
IUPAC Name |
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H8N2OS/c1-3-7-4(2-9-3)5(6)8/h4H,2H2,1H3,(H2,6,8) |
InChI Key |
YCRRODGKAQZMTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(CS1)C(=O)N |
Canonical SMILES |
CC1=NC(CS1)C(=O)N |
synonyms |
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



